ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-13-12-14(6-7-15(13)22-3)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFSSPSCSRAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized using commercially available starting materials such as 1-(1-methylpiperidin-4-yl)piperazine.
Substitution Reactions:
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Structural Differences :
- Substituents : The benzene ring here is substituted with a 3-chloro and 4-methoxy group, compared to the 3-ethyl and 4-methoxy in the target compound. Additionally, it includes an N-methylglycyl linker.
Implications :
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate
Key Structural Differences :
- Core Modification : A 2,6-difluorophenyl carbonyl group replaces the benzenesulfonyl group.
- Electronic Effects : Fluorine atoms impart strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Implications :
- The difluorophenyl carbonyl group may reduce metabolic stability due to increased susceptibility to oxidative degradation.
- Enhanced lipophilicity from fluorine atoms could improve membrane permeability compared to the target compound.
Ethyl 4-(2-Amino-6-Chlorophenyl)piperazine-1-carboxylate
Key Structural Differences :
- Substituents: A 2-amino-6-chlorophenyl group replaces the benzenesulfonyl moiety.
- Reactivity: The amino group introduces basicity, while the chloro group provides a site for further functionalization.
Implications :
- The amino group enables conjugation or salt formation, enhancing water solubility relative to the sulfonyl group in the target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) in the target compound may stabilize the sulfonamide group against hydrolysis compared to electron-withdrawing groups (e.g., chloro, fluoro) in analogues.
- Bioavailability: The ethyl substituent in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes over more polar derivatives like the amino-substituted analogue.
- Synthetic Flexibility: The piperazine-carboxylate scaffold allows modular substitution, as demonstrated by the diversity of derivatives in the evidence (e.g., carbonyl, sulfonamide, amino linkages).
Biological Activity
Ethyl 4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic organic compound classified as a piperazine derivative. Its unique structure, characterized by a piperazine ring and a sulfonyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The compound features:
- Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
- Sulfonyl Group : Enhances the compound's reactivity and potential biological interactions.
- Ethyl and Methoxy Substituents : These groups may influence the compound's solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting materials include piperazine derivatives.
- Sulfonylation : Introduction of the sulfonyl group using sulfonating agents.
- Carboxylation : Addition of the carboxylic acid moiety to complete the structure.
Conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts (e.g., triethylamine) are crucial for optimizing yield and purity during synthesis .
While the exact mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, potentially including:
- α1-Adrenoceptors : Similar piperazine derivatives have been shown to act as antagonists at these receptors, indicating potential applications in managing hypertension .
- Acetylcholinesterase Inhibition : Some piperazine derivatives exhibit inhibitory effects on this enzyme, which could have implications for treating neurodegenerative diseases .
Pharmacological Effects
Research indicates that compounds with similar structural features often display diverse pharmacological activities, including:
- Antidepressant Effects : Some piperazine derivatives are known to exhibit mood-enhancing properties.
- Anti-inflammatory Activity : Compounds with sulfonamide structures can modulate inflammatory pathways .
Case Studies and Research Findings
Several studies have highlighted the biological significance of piperazine derivatives:
- In Vitro Studies : Research has demonstrated that certain piperazine compounds inhibit human acetylcholinesterase effectively, suggesting their potential in treating conditions like Alzheimer's disease .
- Structure-Activity Relationship (SAR) : Variations in substituents significantly affect the reactivity and solubility profiles of these compounds. For example, modifications in the aromatic rings can enhance or diminish biological activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)ethanone | Piperazine ring, furan | Antidepressant |
| 3-(4-Methoxyphenyl)-N-(pyridin-2-yl)propanamide | Aromatic rings | Anti-inflammatory |
| 4-(Piperidin-1-yl)-N-(furan-2-carbonyl)benzamide | Piperidine instead of piperazine | Antimicrobial |
This table illustrates how structural variations can lead to different pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
